N-tert-butyl-4-({[4-(trifluoromethyl)phenyl]methanesulfonamido}methyl)piperidine-1-carboxamide
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Overview
Description
N-tert-butyl-4-({[4-(trifluoromethyl)phenyl]methanesulfonamido}methyl)piperidine-1-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a tert-butyl group, and a trifluoromethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-({[4-(trifluoromethyl)phenyl]methanesulfonamido}methyl)piperidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of piperidine with tert-butyl isocyanate to form N-tert-butylpiperidine-1-carboxamide. This intermediate is then reacted with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-({[4-(trifluoromethyl)phenyl]methanesulfonamido}methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethylphenyl moiety using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-tert-butyl-4-({[4-(trifluoromethyl)phenyl]methanesulfonamido}methyl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its unique structure and functional groups.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential therapeutic effects.
Industrial Applications: It is used in the synthesis of other complex organic compounds and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-({[4-(trifluoromethyl)phenyl]methanesulfonamido}methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethylphenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The piperidine ring and tert-butyl group contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-4-({[4-(trifluoromethyl)phenyl]methanesulfonamido}methyl)piperidine-1-carboxamide
- N-phenyl-bis(trifluoromethanesulfonimide)
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
Uniqueness
This compound is unique due to its combination of functional groups, which provide distinct chemical and physical properties. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
N-tert-butyl-4-[[[4-(trifluoromethyl)phenyl]methylsulfonylamino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28F3N3O3S/c1-18(2,3)24-17(26)25-10-8-14(9-11-25)12-23-29(27,28)13-15-4-6-16(7-5-15)19(20,21)22/h4-7,14,23H,8-13H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXPOKARFMAEGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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